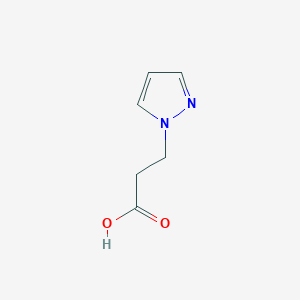

3-(1H-pyrazol-1-yl)propanoic acid

Overview

Description

Synthesis Analysis

The synthesis of “3-(1H-pyrazol-1-yl)propanoic acid” and its derivatives is regiospecific, indicating the specific orientation of substituents resulting from the synthetic process. Kumarasinghe et al. (2009) described the synthesis of closely related compounds, demonstrating the regiospecific nature and the challenges in identifying regioisomers without the aid of single-crystal X-ray analysis due to similarities in spectroscopic features (Kumarasinghe, Hruby, & Nichol, 2009). This highlights the importance of precise structural determination methods in the synthesis of complex pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “this compound,” often features extensive hydrogen bonding. The structural analysis through single-crystal X-ray diffraction reveals the detailed geometry, including hydrogen-bonding patterns and crystal packing. The unique structural characteristics of these compounds, such as the formation of unsolvated structures and the presence of mixed solvates in crystal forms, are crucial for understanding their chemical behavior and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The chemical properties of “this compound” derivatives, including their reactivity towards different reagents and conditions, are influenced by the presence of functional groups and the molecular structure. For instance, reactions involving chalcone derivatives and hydrazine hydrate in propanoic acid solutions demonstrate the compound's versatility in forming products with significant antimicrobial activity (Sid et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

- Regiospecific Synthesis : Kumarasinghe, Hruby, and Nichol (2009) detailed the regiospecific synthesis of 3-(1H-pyrazol-1-yl)propanoic acid derivatives, emphasizing the need for X-ray analysis for unambiguous structure determination due to complexities in spectroscopic identification of regioisomers (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Synthesis Methods

- Diimide Reduction Synthesis : Deepa et al. (2012) demonstrated the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids using diimide reduction, highlighting its effectiveness and economic feasibility compared to other methods (Deepa, Babu, Parameshwar, & Reddy, 2012).

Potential Biological and Pharmacological Activities

- Sedative and Local Anesthetic Activities : Bondavalli et al. (1990) synthesized derivatives of this compound, which displayed significant sedative, local anesthetic, and platelet antiaggregating activities in mice and rats (Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990).

Antimicrobial Activity

- Antimicrobial Properties : Sid et al. (2013) explored the antimicrobial activity of this compound derivatives, finding significant to moderate effectiveness against various microbial strains (Sid, Ziani, Demmen-Debbih, Mokhtari, & Lamara, 2013).

Catalytic Applications

- Catalysis in Asymmetric Arylation : Gopula et al. (2015) used this compound in the catalytic asymmetric arylation of β-pyrazol-1-yl acrylates, which were then applied in the formal synthesis of compounds with agonistic activity toward GPR40 G-protein coupled receptors (Gopula, Tsai, Kuo, Wu, Henschke, & Wu, 2015).

Chemical Transformations

- Three-Component Reaction Synthesis : Pan et al. (2015) reported the synthesis of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids through a unique silver(I)-catalyzed three-component reaction, involving a series of complex transformations (Pan, Wang, Xia, & Wu, 2015).

Potential Medical Applications

- Modification of Hydrogels : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels using various amines, including this compound derivatives, enhancing their swelling properties and suggesting potential for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to interact with a variety of biological targets . These interactions often depend on the specific functional groups attached to the pyrazole ring.

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The presence of the pyrazole ring and the propanoic acid group may influence the compound’s ability to interact with its targets.

Biochemical Pathways

Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . The effects of these compounds on biochemical pathways are likely to be diverse and dependent on the specific targets they interact with.

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities . The specific effects of 3-(1H-pyrazol-1-yl)propanoic acid would depend on its specific targets and the nature of its interactions with these targets.

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially affecting the levels of reactive oxygen species (ROS) in cells . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and downstream effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, potentially leading to changes in cellular ROS levels . Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites and overall metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the overall metabolic balance within cells, potentially impacting energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression .

properties

IUPAC Name |

3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-5-8-4-1-3-7-8/h1,3-4H,2,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTMEFBMAAWLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360246 | |

| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89532-73-0 | |

| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid is generated through a specific reaction pathway. Could you elaborate on this process?

A1: The paper describes the synthesis of 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives through a two-step process []. Initially, copper-catalyzed [3+2] cycloadditions of N-Boc-α-amino acid-derived ynones with azomethine imines are employed. This reaction yields cycloadducts as inseparable diastereomeric mixtures. Subsequently, these intermediates undergo oxidative hydrolysis, leading to the formation of the desired 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives.

Q2: How does the research paper utilize structural characterization techniques to confirm the identity of the synthesized compounds, including 3-(1H-pyrazol-1-yl)propanoic acid derivatives?

A2: The research heavily relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction to elucidate the structures of all newly synthesized compounds, including this compound derivatives []. NMR provides detailed information about the connectivity and environment of atoms within a molecule, while X-ray diffraction helps determine the three-dimensional arrangement of atoms in crystalline solids. These techniques work in tandem to provide comprehensive structural confirmation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)

![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)